Cas no 83808-20-2 (2-(cyclohexylamino)acetamide)

2-(Cyclohexylamino)acetamide is a cyclohexylamine derivative with a molecular formula of C₈H₁₆N₂O. This compound features a secondary amine group linked to an acetamide moiety, offering versatility as an intermediate in organic synthesis and pharmaceutical applications. Its cyclohexyl group contributes to enhanced lipophilicity, potentially improving bioavailability in drug design. The acetamide functionality allows for further derivatization, making it useful in the development of bioactive molecules. Its stable structure under standard conditions ensures reliable handling in laboratory settings. This compound is particularly valuable in medicinal chemistry for constructing peptidomimetics or as a precursor for heterocyclic compounds. Proper storage in a cool, dry environment is recommended to maintain its integrity.
2-(cyclohexylamino)acetamide structure
2-(cyclohexylamino)acetamide structure
Product Name:2-(cyclohexylamino)acetamide
CAS No:83808-20-2
MF:C8H16N2O
MW:156.225441932678
CID:668410
PubChem ID:13444045
Update Time:2025-05-21

2-(cyclohexylamino)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-(cyclohexylamino)-
    • 2-(cyclohexylamino)acetamide
    • DTXSID80541022
    • n2-cyclohexylglycinamide
    • SCHEMBL992089
    • (cyclohexylamino)acetamide
    • 83808-20-2
    • YNRIVWVGFPBARH-UHFFFAOYSA-N
    • N~2~-Cyclohexylglycinamide
    • F1905-1406
    • AKOS000155060
    • Inchi: 1S/C8H16N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,9,11)
    • InChI Key: YNRIVWVGFPBARH-UHFFFAOYSA-N
    • SMILES: O=C(CNC1CCCCC1)N

Computed Properties

  • Exact Mass: 156.126263138g/mol
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.1Ų

2-(cyclohexylamino)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C182096-100mg
2-(cyclohexylamino)acetamide
83808-20-2
100mg
$ 115.00 2022-06-06
TRC
C182096-500mg
2-(cyclohexylamino)acetamide
83808-20-2
500mg
$ 475.00 2022-06-06
TRC
C182096-1g
2-(cyclohexylamino)acetamide
83808-20-2
1g
$ 730.00 2022-06-06
Life Chemicals
F1905-1406-0.25g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
0.25g
$451.0 2023-09-07
Life Chemicals
F1905-1406-0.5g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
0.5g
$475.0 2023-09-07
Life Chemicals
F1905-1406-1g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
1g
$501.0 2023-09-07
Life Chemicals
F1905-1406-2.5g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
2.5g
$1002.0 2023-09-07
Life Chemicals
F1905-1406-5g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
5g
$1503.0 2023-09-07
Life Chemicals
F1905-1406-10g
2-(cyclohexylamino)acetamide
83808-20-2 95%+
10g
$2104.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650692-250mg
2-(Cyclohexylamino)acetamide
83808-20-2 98%
250mg
¥6424.00 2024-07-28

Additional information on 2-(cyclohexylamino)acetamide

Latest Research Insights on 2-(Cyclohexylamino)acetamide (CAS: 83808-20-2) in Chemical Biology and Pharmaceutical Applications

2-(Cyclohexylamino)acetamide (CAS: 83808-20-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the modulation of protein-protein interactions and enzyme inhibition. This research briefing synthesizes the latest findings on its synthesis, biological activity, and therapeutic applications, providing a comprehensive overview for professionals in the field.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a precursor in the synthesis of novel kinase inhibitors. Researchers utilized a multi-step synthetic route to derivatize 2-(cyclohexylamino)acetamide, yielding compounds with selective activity against tyrosine kinases implicated in cancer pathways. The study reported IC50 values in the low micromolar range for several derivatives, suggesting promising avenues for further optimization.

In neuropharmacology, recent investigations have focused on the compound's potential as a modulator of neurotransmitter systems. A preclinical study demonstrated that structural analogs of 2-(cyclohexylamino)acetamide exhibit affinity for GABAA receptors, with particular variants showing anxiolytic effects in animal models without the sedative side effects commonly associated with benzodiazepines. These findings were presented at the 2024 American Chemical Society National Meeting.

The compound's physicochemical properties have also been the subject of computational analyses. Molecular dynamics simulations published in Chemical Science (2024) revealed that the cyclohexyl moiety contributes to enhanced membrane permeability compared to similar aromatic analogs, making it particularly valuable for CNS-targeted drug development. These insights are informing the design of new blood-brain barrier penetrant molecules.

From a synthetic chemistry perspective, recent advances have improved the scalability of 2-(cyclohexylamino)acetamide production. A green chemistry approach developed by researchers at ETH Zurich employs biocatalytic methods to achieve the transformation with >90% yield and excellent enantioselectivity, addressing previous challenges in large-scale synthesis. This methodological breakthrough was detailed in a 2024 Nature Protocols publication.

Looking forward, the compound's versatility continues to inspire innovative applications. Current clinical trials (Phase I/II) are evaluating derivatives as potential treatments for rare genetic disorders involving protein misfolding, leveraging the scaffold's ability to stabilize specific protein conformations. These developments position 2-(cyclohexylamino)acetamide as a compound of growing importance in both small-molecule therapeutics and chemical biology research tools.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd